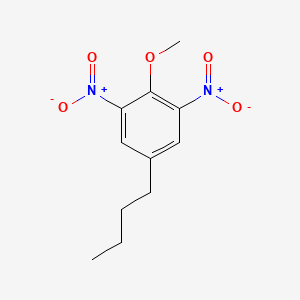
5-Butyl-2-methoxy-1,3-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2-methoxy-1,3-dinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a butyl group, a methoxy group, and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-methoxy-1,3-dinitrobenzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the butyl group to the benzene ring.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Nitration: This step introduces the nitro groups to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-2-methoxy-1,3-dinitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is common for aromatic compounds and involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine and nitric acid.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
5-Butyl-2-methoxy-1,3-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Butyl-2-methoxy-1,3-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups on the benzene ring make it an electron-deficient compound, which can interact with nucleophiles in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Butyl-2-methoxy-1,3-dinitrobenzene is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties compared to other nitrobenzenes.
Eigenschaften
CAS-Nummer |
77055-18-6 |
|---|---|
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
5-butyl-2-methoxy-1,3-dinitrobenzene |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-5-8-6-9(12(14)15)11(18-2)10(7-8)13(16)17/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
RHLLHSLAWHVJAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



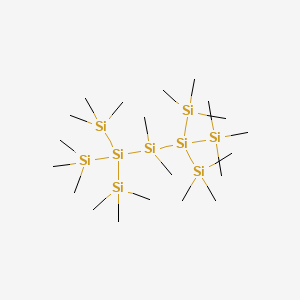
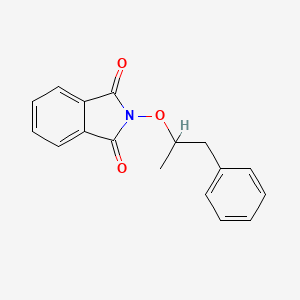
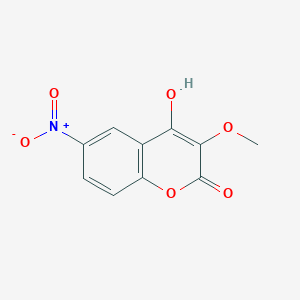

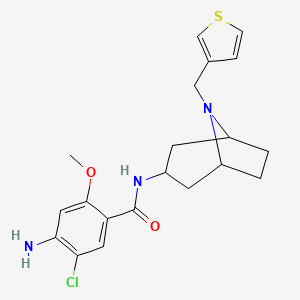
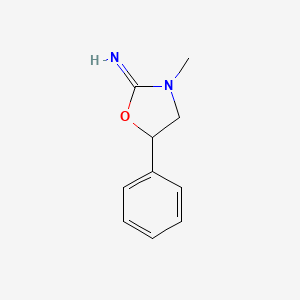
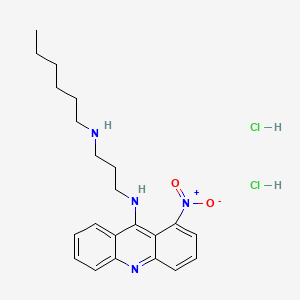
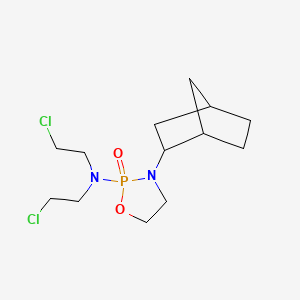
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
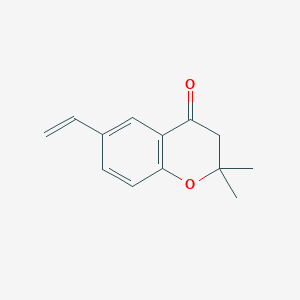
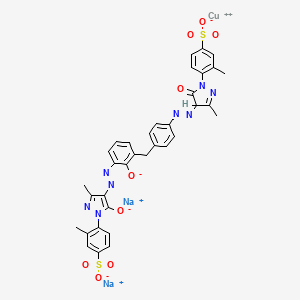
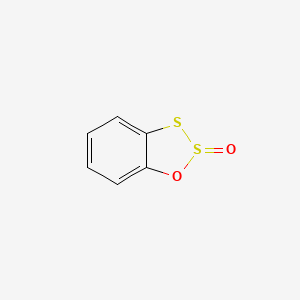
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
